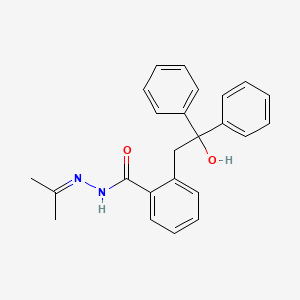

2-(2-hydroxy-2,2-diphenylethyl)-N-(propan-2-ylideneamino)benzamide

描述

The compound 2-(2-hydroxy-2,2-diphenylethyl)-N-(propan-2-ylideneamino)benzamide (hereafter referred to as Compound A) is a benzamide derivative characterized by a 2-hydroxy-2,2-diphenylethyl chain and a propan-2-ylideneamino substituent. Its structural complexity arises from the combination of a bulky diphenylethyl group and a Schiff base-like propan-2-ylideneamino moiety, which may confer unique physicochemical and biological properties.

属性

CAS 编号 |

23966-61-2 |

|---|---|

分子式 |

C24H24N2O2 |

分子量 |

372.5 g/mol |

IUPAC 名称 |

2-(2-hydroxy-2,2-diphenylethyl)-N-(propan-2-ylideneamino)benzamide |

InChI |

InChI=1S/C24H24N2O2/c1-18(2)25-26-23(27)22-16-10-9-11-19(22)17-24(28,20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-16,28H,17H2,1-2H3,(H,26,27) |

InChI 键 |

FDKOBNMRWFVCFK-UHFFFAOYSA-N |

规范 SMILES |

CC(=NNC(=O)C1=CC=CC=C1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

产品来源 |

United States |

生物活性

The compound 2-(2-hydroxy-2,2-diphenylethyl)-N-(propan-2-ylideneamino)benzamide is a member of the benzamide family, characterized by its unique structural features that may confer significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

This compound exhibits a complex structure that includes a hydroxyl group, a diphenylethyl moiety, and an amine group that may interact with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit promising antitumor properties. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | A549 | 6.75 |

| Compound B (related benzimidazole) | HCC827 | 5.13 |

| Compound C (related benzimidazole) | NCI-H358 | 0.85 |

The proposed mechanism for the antitumor activity of these compounds involves DNA binding , where they preferentially interact with the minor groove of DNA. This interaction can inhibit essential DNA-dependent enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have also demonstrated antimicrobial properties. The presence of specific functional groups such as nitro or halogen can enhance their antibacterial activity against various pathogens .

Study 1: Antitumor Efficacy in vitro

A study evaluated the efficacy of a compound structurally related to this compound in inhibiting tumor growth in vitro. The results showed significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 6.75 μM in a 3D culture model, indicating the compound's potential as an effective anticancer agent.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

相似化合物的比较

Core Benzamide Modifications

- Compound A vs. N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Structural Difference: Compound A replaces the 4-nitro group with a hydroxy group in the diphenylethyl chain and introduces a propan-2-ylideneamino substituent. The propan-2-ylideneamino group may introduce tautomerism or reactivity due to its imine structure .

Compound A vs. N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

Substituent Effects on Bioactivity

Physicochemical Properties (Theoretical)

Antimicrobial and Anticancer Potential

- 2-Azetidinone benzamides () show antimicrobial activity linked to topological parameters (Balaban index, connectivity indices).

- Sigma receptor ligands () demonstrate tumor-targeting capabilities. Compound A ’s diphenylethyl group could mimic these ligands, though further in vitro binding assays are needed .

Anti-inflammatory and Analgesic Activity

- N-Benzimidazol-1-yl methyl-benzamides () exhibit anti-inflammatory effects with low gastric toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。